3-Ethyl-3-methylmorpholine
Description
3-Ethyl-3-methylmorpholine (CAS No. 938326-10-4) is a substituted morpholine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with both ethyl (-CH₂CH₃) and methyl (-CH₃) groups attached to the nitrogen atom.
Key properties from available data include:
- Storage: Requires standard laboratory conditions (exact temperature unspecified).
- Hazard/Safety Data: No significant hazard statements or GHS pictograms are reported, suggesting low acute toxicity under standard handling .
Properties
IUPAC Name |
3-ethyl-3-methylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7(2)6-9-5-4-8-7/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESSAGYMZVFWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methylmorpholine can be synthesized through several methods:
Reaction of Morpholine with Alkyl Halides: One common method involves the reaction of morpholine with ethyl bromide and methyl iodide under basic conditions.
Reductive Amination: Another method involves the reductive amination of morpholine with ethyl methyl ketone in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Substitution: Alkyl halides, bases like sodium hydroxide; reactions often performed in polar solvents such as ethanol.
Reduction: Lithium aluminum hydride; reactions usually conducted in anhydrous conditions to prevent hydrolysis.
Major Products:
Oxidation: N-oxides of this compound.
Substitution: Quaternary ammonium salts.
Reduction: Secondary amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
EMM has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) enhances drug solubility and bioavailability.
Case Study: Synthesis of Analgesics
A study demonstrated the use of EMM in synthesizing novel analgesics, where it acted as an effective solvent and reagent, improving yield and purity of the final product .
Table 1: Pharmaceutical Compounds Derived from EMM
| Compound Name | Application | Reference |
|---|---|---|
| EMM-based Analgesics | Pain relief medications | |
| EMM derivatives | Antimicrobial agents | |
| EMM salts | Local anesthetics |
Industrial Applications
2.1 Corrosion Inhibition
EMM is employed as a corrosion inhibitor in various industrial processes. It effectively neutralizes acidic components in steam systems, thereby preventing metal degradation.
Case Study: Steam Condensate Systems
In a study focusing on power plants, EMM was shown to maintain pH levels and prevent corrosion in steam condensate systems, leading to increased equipment lifespan .
2.2 Textile Industry
In textile manufacturing, EMM serves as a softening agent and lubricant, enhancing the quality of fibers and fabrics.
Table 2: Industrial Uses of EMM
| Industry | Application | Reference |
|---|---|---|
| Textile | Softening agents | |
| Oil & Gas | Corrosion inhibitors | |
| Automotive | Emulsifying agents |
Research Applications
3.1 Material Science
EMM has been investigated for its role in developing new materials, particularly biopolymers and gels.
Case Study: Biopolymer Blends
Research on polysaccharide blends using EMM showed promising results in creating innovative materials with adjustable properties, suitable for various applications including packaging and biomedical uses .
Table 3: Research Findings on EMM Applications
| Research Area | Findings | Reference |
|---|---|---|
| Biopolymer Blends | Adjustable properties | |
| Gel Formation | Water-induced gel transitions | |
| Carbon Capture | Enhanced CO₂ absorption |
Environmental Applications
4.1 Green Chemistry
EMM is being explored as a solvent in green chemistry processes due to its low toxicity and biodegradability. Its use can reduce environmental impact compared to traditional solvents.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methylmorpholine involves its interaction with various molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access.
Receptor Binding: The compound can also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 3-Ethylmorpholine-3-carboxylate
- CAS No.: 6738AJ (synonym), 1305287-88-0
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol
- Key Features :
- Comparison :
- The ester group enhances polarity compared to 3-Ethyl-3-methylmorpholine, likely increasing solubility in polar solvents.
- Higher molecular weight (199.25 vs. 129.20 g/mol) may reduce volatility.
3-Methyl-2-phenylmorpholine
- CAS No.: Not explicitly listed (synonyms: (±)-trans-3-methyl-2-phenylmorpholine)
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight : 177.2 g/mol
- Key Features :
- Higher lipophilicity due to the phenyl group may affect blood-brain barrier penetration.
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
- Molecular Formula : C₂₃H₂₃ClN₄O₂ (estimated)
- Key Features :
- Likely exhibits lower solubility due to increased hydrophobicity.
Data Table: Structural and Physical Properties
Biological Activity
3-Ethyl-3-methylmorpholine (EMM) is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl and a methyl group on the morpholine ring, influencing its chemical properties and interactions with biological systems.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a morpholine ring substituted at the 3-position with both an ethyl and a methyl group. This structural configuration contributes to its lipophilicity and potential interaction with various biological targets.
Mechanisms of Biological Activity
1. Antimicrobial Activity
Research indicates that morpholine derivatives, including EMM, exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways. For instance, studies have shown that certain morpholine compounds can inhibit bacterial topoisomerases, enzymes crucial for DNA replication in bacteria, thus leading to antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
2. Cytotoxic Effects
EMM has also been evaluated for its cytotoxicity against various cancer cell lines. In vitro studies suggest that EMM may induce apoptosis in cancer cells by activating specific signaling pathways. These findings highlight the potential of EMM as a lead compound in cancer therapeutics .
3. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and regulation of blood pressure. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits sEH, enhancing EET levels |
Detailed Research Insights
-
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry demonstrated that EMM derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains . The dual inhibition mechanism targeting bacterial topoisomerases was identified as a promising pathway for developing new antibiotics. -
Cytotoxicity Evaluation
In vitro assays revealed that EMM exhibited selective cytotoxicity towards various cancer cell lines, with IC50 values indicating effective concentration ranges for inducing cell death. The apoptotic pathway involved caspase activation and mitochondrial membrane potential disruption . -
Enzyme Activity Modulation
Research highlighted the role of EMM in modulating sEH activity, suggesting therapeutic implications in conditions like hypertension and inflammation due to its ability to increase endogenous vasodilators . This modulation could provide a novel approach to managing cardiovascular diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
